C3-Unsubstituted Core Enables Divergent Late-Stage Derivatization vs. Pre-Functionalized Analogs
The target compound bears no substituent at the C3 position of the triazolopyridazine ring, providing a universal synthetic handle for divergent functionalization. In contrast, the closely related 6-(3,5-dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 300700-82-7, C11H12N6, MW 228.25 g/mol) is pre-locked with a methyl group at C3, which restricts its utility to programs targeting methyl-tolerant binding pockets . The unsubstituted scaffold can be converted via oxidative cyclization, palladium-catalyzed coupling, or SNAr displacement to install aryl, heteroaryl, amino, or alkyl substituents at C3, as demonstrated by the synthesis of 3-aryl derivatives (4a–4g) that span a mean GI% range from 29.08% to 55.84% in NCI-60 cancer cell line screening [1]. This divergent capability allows a single building block procurement to support multiple lead series, reducing inventory complexity.
| Evidence Dimension | C3 substituent status and synthetic versatility |
|---|---|
| Target Compound Data | C3 position: unsubstituted (H); MW 214.23 g/mol; amenable to >4 distinct derivatization chemistries (oxidative cyclization, Pd-coupling, SNAr, alkylation) [1] |
| Comparator Or Baseline | 6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 300700-82-7): C3 position blocked with CH3; MW 228.25 g/mol; limited to modifications at other positions |
| Quantified Difference | C3-H vs. C3-CH3; at least 4 additional synthetic routes accessible; 14 Da lower MW provides better fragment-like starting point |
| Conditions | Structural comparison based on reported synthetic methodologies in RSC Adv. 2024 and patent literature |
Why This Matters
A C3-unsubstituted building block supports multi-target library synthesis from a single procurement, reducing cost-per-analog and accelerating SAR exploration compared to pre-functionalized scaffolds.
- [1] Mahmoud ME, Ahmed EM, Ragab HM, Eltelbany RFA, Hassan RA. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024;14:30346-30363. View Source
